Product packaging for Aluminum sodium thiosilicate green(Cat. No.:CAS No. 1345-00-2)

Aluminum sodium thiosilicate green

Cat. No.: B1170730
CAS No.: 1345-00-2
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Description

Aluminum Sodium Thiosilicate Green, also known as C.I. Pigment Green 24 and Ultramarine Green , is an inorganic solid compound recognized for its use as a colorant pigment . It is characterized by its CAS Number, 1345-00-2, and an estimated boiling point of 254°C . As a specialized inorganic pigment, its primary research and industrial value lies in applications requiring stable green coloration. Potential research applications can be inferred from its pigment class and may include the development of coatings, plastics, and specialty inks where color stability is paramount. The specific molecular structure, detailed mechanism of action as a pigment, and comprehensive safety profile for this compound are not fully detailed in the available literature and require further investigation by the researcher. This product is intended For Research Use Only and is not approved for personal, cosmetic, or drug use. Researchers are advised to consult the specific safety data sheet and conduct their own hazard assessment prior to use.

Properties

CAS No.

1345-00-2

Molecular Formula

C22H8Cl2O2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

High-Temperature Solid-State Reaction Pathways

The industrial production of aluminum sodium thiosilicate green predominantly relies on high-temperature solid-state reactions. This method involves the calcination of a mixture of raw materials in a controlled environment to induce the formation of the desired pigment structure and chromophores.

Precursor Selection and Stoichiometric Control in Solid-State Synthesis

The selection and ratio of precursors are critical determinants of the final product's color and quality. The primary components include a source of aluminum and silicon, a sodium source, and sulfur-containing compounds.

Commonly used precursors include:

Aluminosilicate (B74896) Source: Zeolite A (Na₁₂Al₁₂Si₁₂O₄₈·27H₂O) or kaolin (B608303) (Al₂Si₂O₅(OH)₄) are frequently employed. Zeolite A is often preferred as it already possesses the sodalite cage structure that hosts the chromophores in the final pigment. The use of zeolite as a precursor can also reduce sulfur dioxide emissions compared to traditional methods using kaolin.

Sodium Source: Anhydrous sodium carbonate (Na₂CO₃) or sodium sulfate (B86663) (Na₂SO₄) are common sodium sources. Sodium carbonate can also act as a flux and influence the reaction environment.

Sulfur Source: Elemental sulfur (S) and anhydrous sodium sulfide (B99878) (Na₂S) are the key reagents for forming the sulfur-based chromophores.

Reducing Agent: A reducing agent like charcoal or resin is often included to facilitate the formation of polysulfides.

Stoichiometric control is paramount in determining the final color. A green pigment is typically obtained with a specific range of the sulfur to sodium (from Na₂S) weight ratio (S/Na*). An excess of sulfur tends to favor the formation of the S₂⁻ radical anion, which imparts a yellow-green color, while different ratios can lead to blue ultramarine, which is dominated by the S₃⁻ radical anion.

Below is a table summarizing various precursor compositions used in the synthesis of ultramarine green and related blue pigments:

Aluminosilicate SourceSodium Source(s)Sulfur Source(s)Reducing AgentAdditive Ratio (to aluminosilicate)Resulting PigmentReference
Dried Zeolite AAnhydrous Na₂SSulfur-Na₂S/zeolite > 9%, S/zeolite > 1%Intense Green
Kaolin WasteSodium CarbonateSulfur-10-50% m/m (S+Na₂CO₃ to zeolite)Blue to Green
PalygorskiteAnhydrous Sodium CarbonateSulfur-Palygorskite:Na₂CO₃:S = 2:6:3 (mass ratio)Optimal Chrominance Blue
Reservoir Silts (<5 µm)Sodium CarbonateSulfurActive Carbon(Na₂CO₃+S)/silts = 1.5, Active Carbon/silts = 0.2Blue with Green Tone
Zeolite Waste/Rice HusksSodium CarbonateSulfur-BRH:ZW:Na₂CO₃:S = 2:2:7:3 (mass ratio)Green

Influence of Reaction Atmosphere and Thermal Gradients on Compound Formation

The reaction atmosphere during calcination plays a crucial role in the formation of the correct sulfur chromophores. The synthesis of ultramarine green is typically conducted in the absence of air, often under an inert atmosphere such as argon, or in a sealed vessel to create reducing conditions. This is to prevent the oxidation of the polysulfide species that are essential for the green color. The initial heating stage to around 750-800°C is carried out under these reducing conditions.

Mechanistic Studies of Solid-State Diffusion and Interfacial Reactions

The formation of this compound involves complex solid-state diffusion and interfacial reactions. The process begins with the reaction of sulfur and the sodium source at elevated temperatures to form sodium polysulfides. These polysulfide intermediates then diffuse into the cages of the aluminosilicate framework.

Solution-Based and Soft Chemistry Approaches

Sol-Gel Processing for Amorphous and Crystalline Precursors

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). For the synthesis of this compound, this method offers precise control over the stoichiometry and homogeneity of the final product at a molecular level.

The synthesis typically begins with the hydrolysis and polycondensation of molecular precursors, such as an aluminum alkoxide or salt (e.g., aluminum isopropoxide or aluminum nitrate), a silicon alkoxide (e.g., tetraethyl orthosilicate, TEOS), and a sodium salt dissolved in a suitable solvent. The introduction of the thiosulfate (B1220275) group can be more complex due to its potential instability in the typically acidic or basic conditions of sol-gel chemistry. One approach is the inclusion of a soluble thiosulfate salt, such as sodium thiosulfate, into the initial solution.

The hydrolysis step, often initiated by the addition of water and a catalyst (acid or base), leads to the formation of hydroxyl groups. Subsequent condensation reactions between these hydroxyl groups, or between a hydroxyl group and a remaining alkoxide group, result in the formation of Si-O-Al linkages, building the aluminosilicate backbone of the gel. The rate of hydrolysis and condensation can be carefully controlled by adjusting parameters such as pH, temperature, and solvent type, which influences the structure of the resulting gel.

Following gelation, the material is aged to strengthen the network and then dried to remove the solvent. The drying process is critical as it can cause the gel to crack; supercritical drying is sometimes employed to avoid this. Finally, a calcination step at elevated temperatures is often used to densify the material and crystallize it into the desired phase. The green coloration of the final product could be intrinsic to the crystal structure formed or could be influenced by the specific coordination environment of the constituent ions achieved through the sol-gel process.

ParameterTypical RangeEffect on the Final Product
pH 2-10Affects hydrolysis and condensation rates, influencing pore structure and surface area.
Water to Precursor Ratio 2-50Controls the extent of hydrolysis, impacting the degree of cross-linking.
Temperature 25-80°CInfluences reaction kinetics and gelation time.
Calcination Temperature 400-1200°CDetermines the final crystalline phase and particle size.

This table illustrates typical parameters in the sol-gel synthesis of aluminosilicate materials.

Coprecipitation and Controlled Crystallization Strategies

Coprecipitation is a widely used technique for the synthesis of multi-component inorganic materials from a solution containing the desired cations. In the case of this compound, this method involves the simultaneous precipitation of aluminum, silicon, and potentially sulfur-containing species from a homogeneous solution.

The process typically starts with an aqueous solution containing soluble salts of the constituent elements, such as aluminum nitrate, sodium silicate (B1173343), and sodium thiosulfate. A precipitating agent, such as a base (e.g., sodium hydroxide (B78521) or ammonia), is then added to the solution. This causes a change in pH, leading to the supersaturation and subsequent precipitation of a solid phase. The key advantage of coprecipitation is the intimate mixing of the components at the atomic level, which can lead to the formation of a homogeneous product at lower temperatures than solid-state reactions.

Controlled crystallization is achieved by carefully managing the reaction conditions, such as the rate of addition of the precipitating agent, the final pH of the solution, the temperature, and the aging time of the precipitate in the mother liquor. These factors influence the nucleation and growth rates of the crystals, thereby determining the particle size, size distribution, and crystallinity of the final product. For instance, a higher pH generally leads to faster precipitation and smaller, potentially amorphous particles, while a slower precipitation rate at a controlled pH can favor the growth of larger, more crystalline particles. The specific green hue of the aluminum sodium thiosilicate could be fine-tuned by controlling the crystallization conditions, which affect the local atomic arrangement and defect structure.

Research into the coprecipitation of aluminosilicates has shown that the Si/Al ratio in the final product can be effectively controlled by the initial precursor concentrations and the pH of the precipitation. researchgate.netnih.gov The incorporation of the thiosulfate group would require careful optimization of the process to ensure its stability and integration into the precipitating solid matrix.

Initial Si/Al Molar RatioFinal pHSi Removal Efficiency (%)Al Removal Efficiency (%)
1.078598
1.099599
2.077095
2.099098

This table presents hypothetical data on the effect of initial Si/Al molar ratio and final pH on the removal efficiency of silicon and aluminum during a coprecipitation process, indicating the formation of an aluminosilicate precipitate.

Investigation of Reaction Kinetics and Thermodynamics in Solution Phase

Understanding the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound in the solution phase. Kinetic studies focus on the rate at which the compound forms, while thermodynamic studies determine the spontaneity and equilibrium position of the reaction.

The formation of an aluminosilicate network in solution is a complex process involving multiple competing hydrolysis and condensation reactions. The rates of these reactions are strongly dependent on factors such as the concentration of reactants, temperature, pH, and the presence of catalysts. For the thiosilicate system, the stability of the thiosulfate ion in the reaction medium is a key consideration. Thiosulfate is known to decompose in acidic solutions to form sulfur and sulfur dioxide, a reaction whose kinetics have been studied as a classic "clock reaction". flinnsci.comyoutube.comyoutube.com Therefore, kinetic analysis for the synthesis of this compound would need to account for the rates of both the aluminosilicate network formation and any parallel reactions involving the thiosulfate group.

Experimental techniques to study the reaction kinetics could include spectroscopic methods (e.g., UV-Vis, NMR) to monitor the concentration of precursor species over time, and light scattering techniques to follow the growth of particles. By analyzing the data obtained at different reaction conditions, a rate law can be determined, which mathematically describes the dependence of the reaction rate on the concentration of each reactant.

Thermodynamic investigations would involve determining the change in Gibbs free energy (ΔG) for the formation of this compound. A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) and entropy change (ΔS) of the reaction can be determined through calorimetry and by studying the effect of temperature on the equilibrium constant. This information is vital for predicting the feasibility of a proposed synthesis route and for identifying the temperature range in which the desired product is the most stable phase.

Experiment[Na2S2O3] (M)[Al(NO3)3] (M)[Na2SiO3] (M)Temperature (°C)Initial Rate (M/s)
10.10.10.1251.2 x 10⁻⁵
20.20.10.1252.4 x 10⁻⁵
30.10.20.1254.8 x 10⁻⁵
40.10.10.2251.2 x 10⁻⁵
50.10.10.1403.6 x 10⁻⁵

This table provides a hypothetical set of data from a kinetic study on the formation of this compound, illustrating how the initial rate of reaction might be affected by reactant concentrations and temperature.

Novel and Emerging Synthetic Techniques

The quest for materials with enhanced properties and more efficient, environmentally friendly production methods has led to the development of novel synthetic techniques. These emerging strategies offer unique advantages over traditional methods for the synthesis of materials like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Microwave-assisted synthesis is a rapidly growing field in materials chemistry that utilizes microwave radiation to heat reactants. Unlike conventional heating, where heat is transferred from the surface to the bulk of the material, microwaves heat the material volumetrically by directly coupling with the molecules in the reaction mixture. This can lead to rapid and uniform heating, resulting in significantly enhanced reaction rates, often reducing reaction times from hours or days to minutes. nih.gov

For the synthesis of this compound, microwave heating could be applied to either a sol-gel or a coprecipitation reaction mixture. The polar nature of water and other solvents typically used in these syntheses allows for efficient absorption of microwave energy. The rapid heating can lead to a higher nucleation rate, which often results in the formation of smaller, more uniform nanoparticles. researchgate.net Furthermore, the unique heating mechanism of microwaves can sometimes lead to the formation of metastable phases or novel microstructures that are not accessible through conventional heating methods. researchgate.netmdpi.com

The application of microwave-assisted synthesis to aluminosilicate materials, such as zeolites, has been shown to dramatically shorten the crystallization time. researchgate.net A similar approach could be envisioned for this compound, where a mixture of aluminum, silicon, and thiosulfate precursors is subjected to microwave irradiation to accelerate the formation of the desired product.

Synthesis MethodTemperature (°C)TimeParticle Size (nm)
Conventional Heating 10024 hours100-500
Microwave-Assisted 10015 minutes20-80

This table provides a comparative example of conventional versus microwave-assisted synthesis for a hypothetical nanoparticle system, highlighting the typical reduction in reaction time and particle size with microwave heating.

Flux Growth Methods for Single Crystal Formation

Flux growth is a high-temperature solution growth technique used to obtain large, high-quality single crystals of materials that decompose before their melting point or have very high melting points. frontiersin.org This method would be particularly suitable for producing single crystals of this compound for detailed structural analysis and for studying its anisotropic properties.

In the flux growth method, the constituent components of the desired crystal (e.g., sources of aluminum, sodium, silicon, and sulfur) are dissolved in a molten salt, known as the flux. The flux acts as a solvent, lowering the crystallization temperature of the target material. wikipedia.org A wide variety of inorganic salts can be used as fluxes, such as alkali halides, borates, or molybdates, with the choice of flux depending on its melting point, viscosity, and reactivity with the crucible and the reactants. rsc.orgresearchgate.net

The synthesis is carried out in a crucible, typically made of a noble metal like platinum to withstand the high temperatures and corrosive environment. The crucible containing the reactants and the flux is heated to a temperature where all components are dissolved, forming a homogeneous solution. The solution is then slowly cooled over a period of several days. As the temperature decreases, the solubility of the target material in the flux decreases, leading to supersaturation and the nucleation and growth of single crystals. mdpi.com After the cooling program is complete, the flux can be removed by dissolving it in a suitable solvent, leaving behind the grown crystals.

Flux SystemReactantsTemperature Range (°C)Crystal Size
Na2MoO4 NaTaO31500 -> 1300up to 8.0 mm
KCl K2Si2O51000 -> 800~1 mm
PbO/PbF2 Y3Al5O121250 -> 900up to 1 cm

This table presents examples of flux systems used for the growth of various oxide single crystals, illustrating the types of fluxes and temperature conditions that could be adapted for the synthesis of this compound.

Additive-Driven Crystallization and Morphology Control

The morphology of a crystalline material, including its size, shape, and exposed crystal facets, can have a profound impact on its properties. Additive-driven crystallization is a powerful strategy for controlling the morphology of a material by introducing small amounts of "additive" molecules or ions into the crystallization medium. These additives can influence the nucleation and growth processes in various ways.

Additives can act as templates, directing the growth of the crystal in a specific orientation. They can also selectively adsorb onto certain crystal faces, inhibiting their growth and promoting the development of other faces. This can lead to the formation of crystals with well-defined shapes, such as rods, plates, or cubes. Surfactants, polymers, organic dyes, and even simple inorganic salts can be used as additives.

In the context of this compound, the use of additives could be a key strategy for controlling the color of the material if it is dependent on particle size or shape (e.g., due to quantum confinement effects or structural coloration). For example, a cationic surfactant could be used to control the growth of the aluminosilicate framework, potentially leading to a specific morphology that results in the desired green color. Furthermore, additives can influence the polymorphic form of the material, which is the ability of a compound to exist in more than one crystal structure. nih.govnih.gov Different polymorphs of the same compound can exhibit different colors and other physical properties.

AdditiveConcentrationEffect on Morphology
Cetyltrimethylammonium bromide (CTAB) 0.01 MFormation of nanorods
Polyvinylpyrrolidone (PVP) 1 g/LFormation of spherical nanoparticles
Citrate ions 0.05 MFormation of hexagonal plates

This table provides hypothetical examples of how different additives might influence the morphology of a crystalline material during its synthesis.

Elucidation of Formation Mechanisms and Intermediate Species

The transformation of raw materials into the final green pigment involves a series of complex chemical and structural changes. Researchers employ sophisticated techniques to unravel these processes, providing a deeper understanding of the reaction kinetics and thermodynamics.

In-situ Monitoring of Reaction Pathways (e.g., via High-Temperature XRD)

In-situ monitoring techniques are invaluable for observing the dynamic changes that occur during the synthesis of this compound. High-temperature X-ray diffraction (HT-XRD) is a powerful tool that allows for the real-time tracking of crystalline phase transformations as the reaction mixture is heated.

By collecting diffraction patterns at various temperatures, researchers can identify the sequence of intermediate phases and the temperature ranges at which they form and subsequently react. This data provides critical insights into the reaction kinetics and helps to optimize heating profiles for the synthesis process. While specific HT-XRD studies on "this compound" are not extensively detailed in the provided results, the general application of in-situ monitoring is a well-established method for studying the formation of complex inorganic materials. nih.govnih.govmdpi.comdeswater.com

Identification and Characterization of Transient Species and Reaction Intermediates

The formation of the final green pigment is preceded by the generation of various transient species and reaction intermediates. The initial heating of the raw materials, which typically include a source of aluminum and silicon (like kaolin or zeolite), sodium carbonate, and sulfur, leads to the formation of sodium polysulfides. mdpi.com These polysulfides are crucial chromophore precursors.

The characteristic green color of this ultramarine variant is primarily attributed to the presence of the S₂⁻ radical anion, which acts as a chromophore within the aluminosilicate framework. justia.comsoton.ac.uk The blue color in ultramarines, for comparison, is due to the S₃⁻ radical anion. justia.comresearchgate.net The relative concentrations of these sulfur radical anions dictate the final hue of the pigment. mdpi.com Spectroscopic techniques, such as Raman and UV-Vis spectroscopy, are instrumental in identifying these chromophoric species. researchgate.netresearchgate.netresearchgate.net For instance, the S₂⁻ radical exhibits an absorption band around 400 nm, while the S₃⁻ radical has a characteristic absorption band at approximately 600 nm. mdpi.com

The synthesis process can be seen as a two-step reaction. The first step, carried out under reducing conditions at high temperatures (700-750 °C), yields a yellow-green product. wikipedia.org In the second step, controlled oxidation at a lower temperature (350-450 °C) can be used to modify the sulfide species, leading to different colors. wikipedia.org

Role of Cation Speciation and Anion Polymerization in Solution Precursors

While the industrial synthesis of ultramarine pigments is predominantly a solid-state process, understanding the behavior of precursor species in solution can provide valuable insights, particularly for alternative synthesis routes like sol-gel or hydrothermal methods. google.comnih.gov In aqueous alkaline silicate solutions, the distribution of silicate species is complex and involves an equilibrium between monomeric and various polymeric forms. acs.orgresearchgate.netdtic.mil

The nature and relative abundance of these silicate oligomers are critical in processes like zeolite synthesis and geopolymer formation. acs.org The speciation of silicate in these solutions is influenced by factors such as the concentration of alkali cations (like Na⁺) and the pH. acs.orgresearchgate.netsnowpure.com Models based on free energy minimization and the Pitzer method for calculating activity coefficients have been developed to describe the distribution of these silicate sites. acs.orgresearchgate.net These models show that larger, more complex silicate anions tend to form strong ion pairs with alkali metal cations. acs.orgresearchgate.net

Similarly, the chemistry of sulfur in the form of polysulfides is crucial. Anionic polymerization can occur, leading to the formation of various polysulfide chains (Sₓ²⁻). researchgate.netyoutube.comyoutube.comrsc.org The specific polysulfide species present will ultimately determine the radical anions (S₂⁻, S₃⁻) that are incorporated into the aluminosilicate framework.

Influence of Minor Components and Impurities on Nucleation and Growth

The nucleation and subsequent growth of the aluminum sodium thiosilicate crystals are sensitive to the presence of minor components and impurities in the raw materials. materialsciencejournal.orgcambridge.orgresearchgate.netnih.gov Impurities can act as nucleating agents, promoting the formation of crystals, or they can inhibit growth by adsorbing onto the crystal surfaces. materialsciencejournal.orgcambridge.orgucl.ac.uk

The presence of certain impurities can alter the reaction pathways and affect the final color and quality of the pigment. For example, the presence of iron impurities can lead to duller or off-color products. Conversely, the controlled addition of specific minor components can be used to tailor the properties of the pigment. The effect of impurities can be complex, influencing not only the nucleation rate but also the crystal habit and the incorporation of chromophores into the crystal lattice. cambridge.orgresearchgate.net Even small amounts of impurities can significantly impact the kinetics of crystallization. researchgate.net

Conceptual Frameworks for Potential Research Applications

Catalytic Principles and Active Site Investigations

The inherent structure of green ultramarine, a sulfur-containing aluminosilicate (B74896) zeolite, suggests potential catalytic activity analogous to other well-studied zeolitic materials. Research into this potential would be grounded in understanding the nature and function of its active sites.

Theoretical Exploration of Catalytic Sites within Thiosilicate Frameworks

The catalytic potential of green ultramarine originates from several features of its sodalite framework. Theoretical explorations, primarily using computational methods like Density Functional Theory (DFT), are crucial for elucidating the nature of its active sites.

Brønsted Acid Sites: The substitution of Si⁴⁺ with Al³⁺ in the aluminosilicate framework creates a net negative charge, which is balanced by extra-framework cations, primarily Na⁺. In the presence of protons (e.g., from adsorbed water), bridging hydroxyl groups (Si-OH-Al) can form, acting as Brønsted acid sites. The strength and distribution of these sites are critical to the material's catalytic activity for acid-catalyzed reactions researchgate.netpurdue.edu. DFT calculations can model the proton affinity of these sites to predict their acidic strength.

Lewis Acid Sites: Lewis acidity can arise from extra-framework aluminum species or from tricoordinated aluminum atoms within the framework. These sites can accept electron pairs and are significant in various catalytic reactions purdue.edu. Computational models can investigate the electronic structure of these aluminum centers to characterize their Lewis acidity.

Polysulfide Radical Sites (S₂⁻): The encapsulated S₂⁻ radical anion is a unique feature not typically found in conventional zeolite catalysts. DFT studies on polysulfide species within sodalite cages have explored their electronic structure, stability, and transformations researchgate.netuspex-team.orgnih.gov. These radicals could potentially participate in redox reactions, acting as sites for electron transfer. Theoretical modeling can explore the energy barriers for electron transfer to or from the S₂⁻ radical and adsorbed substrate molecules.

The dynamic nature of these active sites, which can mobilize and change under reaction conditions, is an important area for theoretical investigation using techniques like ab initio molecular dynamics researchgate.netugent.be.

Mechanistic Postulation for Heterogeneous Catalysis (e.g., acid-base, redox)

Based on the nature of the theoretical active sites, mechanisms for different types of heterogeneous catalysis can be postulated.

Acid-Base Catalysis: For reactions like cracking, isomerization, and dehydration, the mechanism would involve the Brønsted and Lewis acid sites. Theoretical models can map the potential energy surface for a reactant molecule interacting with these sites. For example, the protonation of an alcohol molecule at a Brønsted site, followed by dehydration, can be simulated to determine activation energies and reaction pathways. Sodalite has been investigated as a solid base catalyst, suggesting that the framework oxygen atoms can also participate in base-catalyzed reactions like Knoevenagel condensation researchgate.net.

Redox Catalysis: The S₂⁻ radical anion introduces the possibility of redox catalysis. A postulated mechanism could involve the transfer of an electron from the radical to an adsorbed molecule, creating a reactive intermediate. Subsequent steps would regenerate the catalyst. Quantum chemical calculations are essential to determine the feasibility of such electron transfer steps and to understand the stability of the resulting intermediates researchgate.netuspex-team.orgnih.gov.

Investigation of Electron Transfer and Charge Separation Phenomena

The presence of polysulfide radicals within an insulating aluminosilicate framework makes green ultramarine an interesting subject for studying electron transfer and charge separation.

Conceptually, photoexcitation of the S₂⁻ chromophore could lead to a charge-separated state, where an electron is promoted to a higher energy level. The interaction of this excited state with the surrounding zeolite framework and cations would be a key area of investigation. Theoretical studies could model this process to understand:

The nature of the excited state and the likelihood of electron transfer to adjacent sites or adsorbed molecules.

The role of the aluminosilicate framework in stabilizing the charge-separated state.

The influence of the extra-framework Na⁺ cations on the electron transfer process.

DFT simulations have been used to study the transformations of polysulfide species, which inherently involve electron capture and redistribution. These studies show that electron capture can significantly lower the energy barriers for the decomposition and transformation of sulfur species within the sodalite cage researchgate.netuspex-team.orgnih.gov. This provides a theoretical basis for investigating controlled electron transfer processes involving the encapsulated radicals.

Sorbent and Separation Science Considerations

The microporous crystalline structure of green ultramarine, with its uniform pore openings, provides a conceptual basis for its use in separations and as a selective sorbent. The sodalite framework consists of β-cages connected by six-membered rings, creating a network of small pores (approximately 2.8 Å) researchgate.net.

Conceptual Basis for Selective Adsorption and Ion Sieving in Porous Structures

The primary mechanism for separation in a zeolitic structure like green ultramarine is molecular sieving.

Size and Shape Selectivity: Molecules with a kinetic diameter larger than the pore openings of the sodalite cage will be excluded, while smaller molecules can enter and be adsorbed mdpi.comsapub.org. This forms the basis for separating molecules based on size.

Selective Adsorption: For molecules small enough to enter the pores, selective adsorption can occur based on differences in their interaction with the host framework. Factors influencing this selectivity include polarity, polarizability, and the formation of specific interactions (e.g., hydrogen bonds) with the framework's acid/base sites or cations researchgate.net.

Ion Sieving: The framework's negative charge, balanced by mobile Na⁺ cations, allows for ion exchange. The pore openings can act as a sieve for hydrated ions, allowing smaller ions to pass through while blocking larger ones. The selectivity depends on both the size of the hydrated ion and its affinity for the exchange sites within the zeolite mdpi.comnih.gov.

Theoretical Modeling of Molecular Interactions within Framework Channels

To move from a conceptual understanding to predictive science, theoretical modeling of the interactions between guest molecules and the green ultramarine framework is essential.

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is a powerful technique for predicting adsorption isotherms and selectivities. In this method, the zeolite framework is placed in a simulation box, and molecules are inserted, deleted, and moved based on statistical mechanics principles to simulate equilibrium with a bulk fluid at a given chemical potential and temperature rsc.orgacs.orgelsevierpure.comelsevierpure.comresearchgate.netresearchgate.net. By performing GCMC simulations for mixtures of gases, the selective uptake of one component over another can be quantified. These simulations rely on accurate force fields that describe the interactions between the guest molecules and the atoms of the host framework, including electrostatic and van der Waals forces.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique provides insights into the diffusion of guest molecules within the sodalite cages and through the pore openings randallcygan.comresearchgate.netacs.orgcore.ac.uk. By calculating diffusion coefficients for different molecules, MD can be used to evaluate the potential of green ultramarine for kinetic-based separations. MD simulations can also reveal the specific locations of adsorbed molecules and the nature of their interactions with the framework and cations randallcygan.comresearchgate.net.

These simulation techniques allow researchers to build a detailed, atomistic picture of the host-guest interactions, providing a fundamental understanding of the factors that govern selective adsorption and sieving within the unique thiosilicate framework of green ultramarine nih.govrsc.orgresearchgate.netresearchgate.net.

Advanced Materials Research and Fundamental Functionality

Aluminum Sodium Thiosilicate Green, a member of the ultramarine family of pigments, possesses a robust crystal lattice that imparts significant stability and unique optical properties. Its potential applications in advanced materials are predicated on these intrinsic characteristics. The general chemical formula for ultramarine pigments is Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄. The specific hue of green is a result of the presence of different sulfur radical anions within the aluminosilicate framework.

Principles of Light-Matter Interaction in Extended Solids for Optical Applications

The distinct green color of this compound arises from the complex interaction of light with chromophores encapsulated within its crystalline structure. This structure is a three-dimensional aluminosilicate network forming cages of the sodalite type. Trapped within these cages are polysulfide radical anions, which act as the chromophores. mdpi.comresearchgate.net

The perceived color is a result of the absorption of specific wavelengths of visible light, with the non-absorbed wavelengths being reflected. In the case of ultramarine pigments, the specific coloration is determined by the nature of the entrapped sulfur radicals. The blue color is primarily attributed to the trisulfur (B1217805) radical anion (S₃⁻), while the disulfide radical anion (S₂⁻) is responsible for a yellow color. researchgate.netscielo.br The green hue of this particular compound is the result of the coexistence of both S₂⁻ and S₃⁻ radicals within the sodalite cages in specific proportions. scielo.br

The interaction of light with these chromophores involves electronic transitions between molecular orbitals of the polysulfide radicals. The energy of these transitions, and thus the wavelengths of light absorbed, is influenced by the aluminosilicate framework, which acts as an "extended solid." The rigid, cage-like structure of the sodalite lattice stabilizes these radical anions, preventing their otherwise rapid degradation. researchgate.netrsc.org This protective environment also subtly modifies the electronic energy levels of the chromophores, thereby fine-tuning the absorbed and reflected wavelengths that produce the final green color.

Table 1: Chromophores in Ultramarine Pigments and Corresponding Colors

Chromophore Chemical Formula Perceived Color
Trisulfur radical anion S₃⁻ Blue
Disulfide radical anion S₂⁻ Yellow

Consideration for Incorporation into Composite Materials: Interface Chemistry and Reinforcement Principles

The incorporation of this compound as a particulate filler in composite materials, particularly polymers, can enhance properties such as stiffness, strength, and wear resistance. wikipedia.org The effectiveness of this reinforcement is highly dependent on the interface chemistry between the pigment particles and the polymer matrix.

The surface of the aluminosilicate pigment is generally hydrophilic due to the presence of oxygen atoms and potential hydroxyl groups. For effective integration into a non-polar polymer matrix, surface modification is often necessary to improve compatibility and adhesion. This can be achieved by treating the pigment with coupling agents, such as silanes, which can form chemical bonds with both the inorganic filler surface and the organic polymer matrix. researcher.life Strong interfacial adhesion is crucial for efficient stress transfer from the polymer matrix to the filler particles, which is the fundamental principle of reinforcement. researchgate.net

When used as a filler, this compound can increase the stiffness of the composite material. The extent of this reinforcement depends on the particle size, shape, volume fraction, and the quality of dispersion within the matrix. semanticscholar.org A well-dispersed filler with strong interfacial bonding will more effectively hinder the movement of polymer chains under stress, thereby increasing the modulus of the composite.

Potential for High-Temperature Applications Based on Structural Stability

The sodalite-type framework of this compound is known for its high thermal stability. mdpi.com The aluminosilicate lattice is a robust structure that can withstand elevated temperatures. Studies on sodalite and related materials have shown that the framework remains stable at temperatures well above typical processing temperatures for many polymers and even some metals. arizona.eduresearchgate.net

The manufacturing process of ultramarine pigments itself involves calcination at temperatures around 800°C, which attests to the inherent thermal stability of the final product. mrforum.com Research on sodalite structures has shown that they can be stable up to temperatures of 1000°C or higher, depending on the specific composition. arizona.eduresearchgate.net This high thermal stability makes this compound a candidate for applications in high-temperature plastics, coatings, and ceramics where color retention at elevated temperatures is required. The decomposition of the sodalite structure at very high temperatures would lead to the destruction of the chromophore-containing cages and a loss of color. researchgate.net

Table 2: Thermal Stability of Related Sodalite Structures

Material Decomposition/Transition Temperature Reference
Sodalite Melts at ~1079 °C arizona.edu
Hydroxyl Sodalite Converts to carnegieite phase at 740 °C researchgate.net

Geochemical and Environmental Relevance (Excluding Ecotoxicity)

The study of this compound extends to its formation under natural conditions and its behavior in the environment.

Understanding Formation under Geologically Relevant Conditions

The natural counterpart to synthetic ultramarine pigments is the mineral lazurite (B1171647), which is the primary component of the semi-precious stone lapis lazuli. wikipedia.org Lazurite forms through contact metamorphism of limestone. This geological process involves the alteration of limestone by hot, chemically active fluids emanating from an intruding magma body. wikipedia.org

The formation of lazurite requires a specific combination of elements, including aluminum, silicon, sodium, calcium, and sulfur, under conditions of high temperature (estimated between 500-600°C) and pressure. researchgate.net The presence of sulfur in a reduced state is crucial for the formation of the polysulfide chromophores that give lazurite its characteristic blue color. The specific geochemical conditions that would lead to the formation of a stable green variety of lazurite, analogous to synthetic this compound, would likely involve a precise balance in the fugacities of oxygen and sulfur, allowing for the stable coexistence of both S₂⁻ and S₃⁻ radicals within the sodalite framework. mdpi.com The mineralogy associated with lazurite deposits often includes calcite, pyrite, diopside, and forsterite. wikipedia.org

Abiotic Transformation Pathways in Environmental Systems

This compound, like other ultramarine pigments, is susceptible to degradation through abiotic (non-biological) chemical processes in the environment. The most significant of these is its sensitivity to acidic conditions. pcimag.com

Exposure to acids, such as those found in acid rain, can lead to the breakdown of the aluminosilicate framework. montclair.eduepa.gov This destruction of the sodalite cages releases the entrapped polysulfide radical anions. Once released from their protective environment, these chromophores are unstable and rapidly decompose, leading to a loss of the green color and the formation of hydrogen sulfide (B99878) (H₂S). researchgate.net

Another potential abiotic transformation pathway is hydrolysis. In aqueous environments, the sodium ions within the aluminosilicate structure can be leached out, and water molecules can interact with the framework. frontiersin.org This can lead to the hydrolysis of Si-O-Al bonds, particularly at the surface of the pigment particles. While the bulk material is generally insoluble in water, prolonged exposure to water, especially under conditions of changing pH, could lead to slow degradation of the particle surface. acs.orgmdpi.com The stability of the aluminosilicate gel is influenced by the Si/Al ratio and the presence of alkali ions. researchgate.net

Role in Mineral Weathering Processes

Information regarding the role of the specific chemical compound "this compound" in mineral weathering processes is not available in the provided search results. Existing data primarily identifies this compound as a synthetic pigment, and there is no scientific literature detailing its involvement in natural geological or geochemical weathering phenomena.

While the weathering of naturally occurring aluminosilicate minerals is a well-documented geological process, the specific function and behavior of a synthetic compound with the designation "this compound" within this context are not described. Weathering typically involves the physical and chemical breakdown of rocks and minerals at the Earth's surface. This intricate process is influenced by a variety of factors including water, temperature, and biological activity, leading to the formation of new minerals and the release of chemical constituents into the environment.

Key geochemical processes in the weathering of silicate (B1173343) minerals include dissolution, hydrolysis, and oxidation. During hydrolysis, for example, water molecules interact with the mineral structure, often leading to the replacement of cations and the formation of clay minerals. The stability and transformation of minerals during weathering are fundamental to soil formation and the broader biogeochemical cycles of elements.

However, research findings specifically detailing the formation, stability, and interaction of "this compound" during such natural processes are absent from the available information. The compound is primarily discussed in the context of its synthetic production and application as a colorant.

Analytical Methodological Advancements for Complex Inorganic Systems

Development of Hyperspectral Imaging Techniques for Material Distribution

Hyperspectral imaging (HSI) has emerged as a powerful non-destructive technique for mapping the distribution of materials in complex and heterogeneous samples. imaging.orgsurfaceoptics.comnih.govresearchgate.netiris-eng.comphotonetc.comresearchgate.net This method combines digital imaging with spectroscopy to acquire a complete reflectance or luminescence spectrum for each pixel in an image, creating a "hypercube" of data. photonetc.com This allows for the identification and spatial mapping of different chemical components within a sample.

In the context of inorganic pigments and materials like the green ultramarine intermediate, HSI in the visible and near-infrared (VNIR) and short-wave infrared (SWIR) regions is particularly valuable. nih.govresearchgate.netresearchgate.net It can differentiate between minerals and identify variations in pigment composition across a surface. surfaceoptics.comnih.govresearchgate.net For instance, HSI can be used to monitor the chemical changes during the synthesis of ultramarine, mapping the transition from the green intermediate to the final blue pigment. The technique's ability to analyze large areas quickly and without contact makes it ideal for in-situ monitoring of industrial processes and for the analysis of culturally significant artifacts where sampling is restricted. surfaceoptics.comresearchgate.net

Recent research has focused on developing advanced algorithms for processing hyperspectral data, which is crucial for resolving the spectra of individual components in a mixture. imaging.orgnih.gov Techniques like principal component analysis (PCA) and spectral unmixing algorithms are employed to deconvolve the complex spectral data and generate accurate distribution maps of the constituent materials. imaging.orgnih.gov

Table 1: Applications of Hyperspectral Imaging in Material Analysis

Application Area Description Wavelength Range Key Advantages
Pigment Identification Identifying and mapping pigments in artworks and historical objects. imaging.orgsurfaceoptics.comresearchgate.net VNIR (400-1000 nm) Non-invasive, provides spatial distribution. surfaceoptics.comresearchgate.net
Process Monitoring In-situ monitoring of chemical transformations in industrial processes. VNIR, SWIR (1000-2500 nm) Real-time analysis, no sample preparation.
Mineral Mapping Geological surveying and mineral identification in rock samples. pastglobalchanges.org VNIR, SWIR Rapid analysis of large areas. pastglobalchanges.org
Quality Control Assessing the homogeneity and quality of industrial materials. iris-eng.com Varies with material Non-destructive, high throughput. iris-eng.com

Optimization of Non-Destructive Spectroscopic and Diffraction Methods

Non-destructive spectroscopic and diffraction techniques are indispensable for the characterization of crystalline and amorphous phases in complex inorganic materials.

Fiber Optic Reflectance Spectroscopy (FORS) in the UV-Visible range is another non-invasive technique used to differentiate between natural and synthetic ultramarine pigments. rsc.org By analyzing the diffuse reflectance spectra, chemometric methods like PCA and Hierarchical Cluster Analysis (HCA) can be applied to distinguish between samples based on subtle spectral differences. rsc.org

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. mdpi.comacs.org For the green ultramarine intermediate, XRD can identify the sodalite-type framework structure and detect the presence of other crystalline phases. mdpi.com The analysis of XRD patterns provides information on the lattice parameters, which can be influenced by the incorporation of different ions into the crystal structure. Recent advancements include the use of micro-XRD to analyze very small sample areas, providing spatially resolved structural information.

Table 2: Comparison of Non-Destructive Analytical Techniques

Technique Information Obtained Application to Green Ultramarine Strengths Limitations
Raman Spectroscopy Molecular vibrations, identification of sulfur species (S₃⁻, S₂⁻). researchgate.netmdpi.com Identification of chromophores responsible for the green color. High chemical specificity, non-destructive. core.ac.uk Can be affected by fluorescence.
FORS (UV-Vis) Electronic transitions, color properties. rsc.org Differentiation from blue ultramarine and other pigments. Non-invasive, portable instrumentation available. rsc.org Provides limited structural information.
XRD Crystal structure, phase identification. mdpi.comacs.org Confirmation of sodalite structure, detection of impurities. Provides fundamental structural information. acs.org Requires crystalline material for sharp patterns.

Advancements in Micro-Analytical Techniques for Spatially Resolved Information

To understand the heterogeneity of complex materials like the green ultramarine intermediate, micro-analytical techniques that provide spatially resolved chemical information are crucial.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is a widely used technique for visualizing the microstructure and determining the elemental composition of a material at the micrometer scale. wisdomlib.orgunimelb.edu.aunih.gov SEM provides high-resolution images of the sample surface, revealing details about particle size, shape, and morphology. researchgate.net Simultaneously, EDS analysis provides qualitative and quantitative information about the elemental composition of specific points or areas on the sample. For the green ultramarine intermediate, SEM-EDS can be used to map the distribution of sodium, aluminum, silicon, sulfur, and oxygen, and to identify the presence of any impurities. wisdomlib.org

X-ray Microcomputed Tomography (µCT) is a non-destructive imaging technique that allows for the three-dimensional visualization of the internal structure of a material. mdpi.com It can be used to analyze the porosity, particle distribution, and presence of different phases within a sample without the need for physical sectioning. mdpi.com While its application in pigment analysis is still emerging, it holds promise for understanding the 3D architecture of complex inorganic powders.

Integration of Multi-Technique Approaches for Comprehensive Characterization

A single analytical technique rarely provides a complete picture of a complex inorganic material. Therefore, the integration of multiple analytical techniques is essential for a comprehensive characterization. wisdomlib.orgdiva-portal.orghillsdale.edu By combining data from different methods, a more robust and detailed understanding of the material's properties can be achieved.

For example, combining XRD with Raman spectroscopy allows for the correlation of the crystal structure with the specific molecular species present. core.ac.ukacs.org Similarly, combining SEM-EDS with hyperspectral imaging can link the elemental composition at a micro-level to the material distribution over a larger area. iris-eng.comwisdomlib.org This multi-modal approach is particularly powerful for studying complex, multiphase materials where properties can vary significantly at different length scales. researchgate.netdiva-portal.org A multi-analytical approach has been successfully used to characterize pigments in various applications, providing a more complete picture than any single technique could alone. wisdomlib.org

Standardization of Data Acquisition and Processing for Complex Material Analysis

The increasing complexity and volume of data generated by modern analytical instruments necessitate the standardization of data acquisition and processing protocols. nih.govmdpi.com This is crucial for ensuring the reliability, reproducibility, and comparability of results across different laboratories and studies.

Chemometrics , the application of statistical and mathematical methods to chemical data, plays a vital role in the analysis of complex datasets from techniques like hyperspectral imaging and spectroscopy. mdpi.comnih.govnih.gov Methods such as Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and cluster analysis are used to extract meaningful information from large and complex datasets, identify patterns, and build predictive models. researchgate.netmdpi.comnih.gov

Efforts are also underway to develop standardized procedures for sample preparation, measurement parameters, and data reporting. nih.gov For instance, the International Organization for Standardization (ISO) has developed standards for the characterization of nanoparticles, which can serve as a model for other complex materials. nih.gov The standardization of analytical methodologies is critical for advancing our understanding of complex inorganic systems like "Aluminum sodium thiosilicate green" and for facilitating the development of new materials with tailored properties.

Future Research and Unanswered Questions Concerning this compound

The compound identified as this compound remains a subject of considerable interest within materials chemistry, primarily due to its classification as a pigment. However, a comprehensive scientific understanding of its fundamental properties is largely uncharted territory. The following sections delineate critical areas for future research that are essential for unlocking the full potential of this and related thiosilicate materials. These explorations are pivotal for moving beyond its current application and establishing a foundation for novel functionalities.

Future Research Directions and Open Questions

Exploration of Undiscovered Polymorphs and Amorphous States

The existence of polymorphs—different crystalline structures of the same compound—and amorphous, non-crystalline states could have profound implications for the optical and physical properties of aluminum sodium thiosilicate green. The color, stability, and reactivity of a material are intrinsically linked to its atomic arrangement. To date, the structural diversity of this compound has not been systematically investigated.

Future work must focus on the synthesis of this compound under a wide range of pressures and temperatures to explore its phase diagram. Techniques such as high-pressure, high-temperature solid-state synthesis and solvothermal methods could potentially yield novel crystalline forms. Characterization of these new phases using X-ray diffraction (XRD) and neutron diffraction would be essential to solve their crystal structures.

Furthermore, the study of amorphous this compound, likely obtainable through rapid quenching techniques like sol-gel synthesis or melt quenching, is crucial. academie-sciences.frekb.eg Amorphous materials can exhibit unique properties, such as enhanced reactivity or different coloration, due to the absence of long-range atomic order. A comparative analysis of the properties of crystalline versus amorphous phases would provide valuable insights into the structure-property relationships.

Table 1: Hypothetical Polymorphs and Their Potential Properties

Polymorph/StateCrystal SystemKey Structural FeaturePotential Impact on "Green" Color
α-Phase (Known)TetragonalCorner-sharing [SiS4] and [AlS4] tetrahedraStandard green color
β-Phase (Hypothetical)OrthorhombicEdge-sharing tetrahedra chainsShift towards blue-green (Hypsochromic)
γ-Phase (Hypothetical)MonoclinicLayered structure with intercalated Na+ ionsDeeper green, enhanced thermal stability
Amorphous StateN/ADisordered network of tetrahedraBroader absorption spectrum, potentially darker hue

Design Principles for Tailored Structure-Function Relationships in Thiosilicate Systems

A key goal in materials science is the ability to design materials with specific, predetermined functionalities. For this compound, this translates to controlling its color, refractive index, and chemical stability by precise manipulation of its atomic structure. The principles for achieving such control in thiosilicate systems are not yet well-established.

Future research should aim to develop a "materials-by-design" approach for this compound. This would involve:

Compositional Tuning: Systematically varying the Al:Na:Si:S ratios to understand the limits of solid solution and the effect on the crystal and electronic structure.

Dopant Introduction: Introducing small quantities of other metal ions (e.g., transition metals) into the lattice to act as chromophores or to modify electronic properties. The impact of such doping on the material's color and potential magnetic or catalytic properties would be of significant interest.

Control of Crystallite Size and Morphology: Investigating how synthesis parameters influence the size and shape of the resulting particles, which can significantly affect properties like color saturation and dispersibility in various media.

These investigations would benefit from a close feedback loop between theoretical modeling and experimental synthesis and characterization.

Advancements in High-Throughput Synthesis and Characterization Methodologies

The exploration of the vast compositional and structural landscape of thiosilicates is a labor-intensive process with traditional synthesis methods. sc.edu High-throughput (HT) methodologies offer a pathway to accelerate the discovery of new materials and the optimization of their properties. rsc.org

Adapting HT workflows for solid-state thiosilicate synthesis is a critical future direction. rsc.org This could involve automated robotic systems for precursor dispensing, mixing, and parallelized high-temperature reactions. nih.gov Such an approach would enable the rapid screening of hundreds of compositions and synthesis conditions. nih.gov

Equally important are HT characterization techniques. Automated X-ray diffraction, Raman spectroscopy, and diffuse reflectance UV-Vis spectroscopy could be integrated into the workflow to rapidly assess the crystal structure and optical properties of the synthesized materials. This would generate large datasets that can be analyzed using machine learning algorithms to identify promising new compositions and to refine the design principles discussed in the previous section.

Table 2: Proposed High-Throughput Workflow

StepTechniquePurposeThroughput Goal
1. Precursor LibraryAutomated liquid/solid handlersCreate a diverse range of starting material compositions>100 unique precursors
2. SynthesisParallel reactor arraySynthesize materials under various temperature profiles96 samples per run
3. Primary ScreeningAutomated XRD and RamanIdentify crystalline phases and structural motifs< 5 minutes per sample
4. Property ScreeningAutomated UV-Vis/NIR SpectroscopyCharacterize optical properties (color, band gap)< 2 minutes per sample
5. Data AnalysisMachine Learning ModelsIdentify structure-property relationships and guide next synthesis roundContinuous

Deeper Understanding of Electronic Structure in Relation to Reactivity and Optical Phenomena

The green color of aluminum sodium thiosilicate arises from the way its electronic structure interacts with light, specifically which wavelengths are absorbed and which are reflected. A detailed understanding of this electronic structure is fundamental to explaining and manipulating its optical properties.

Future research must employ a combination of quantum mechanical calculations (e.g., Density Functional Theory - DFT) and advanced spectroscopic techniques. nih.gov DFT calculations can model the electronic band structure, identify the nature of the electronic transitions responsible for the color, and predict how these would change with structural modifications like doping or strain. nih.gov

Experimentally, techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) can probe the oxidation states and local coordination environments of the constituent elements (Al, Na, Si, S), providing crucial data to validate and refine the theoretical models. Understanding the electronic structure will also shed light on the material's surface reactivity, which is important for applications where it is in contact with other substances.

Bridging Fundamental Research to Broader Scientific Impact in Materials Chemistry

While the immediate focus is on understanding the fundamental properties of this compound, the knowledge gained should be leveraged for a broader impact in materials chemistry. The insights derived from studying this specific compound can serve as a model for a wider class of complex chalcogenide materials. sc.edu

Potential avenues for extending the impact include:

Infrared Optics: Thiosilicates, in general, are of interest for infrared (IR) optics because they have low-frequency IR absorption modes. wikipedia.org A thorough characterization of the vibrational properties of aluminum sodium thiosilicate could reveal its potential for IR transparent windows or fibers.

Ionic Conductors: Related lithium thiosilicate materials are known to be fast ion conductors. wikipedia.org Investigating the ionic conductivity of sodium in aluminum sodium thiosilicate could open up applications in solid-state batteries or sensors.

Novel Pigments: A deep understanding of the origin of its color could lead to the design of more stable, non-toxic, and environmentally friendly pigments with tailored colors for a variety of applications.

By connecting the fundamental scientific questions outlined above to these potential applications, research into this compound can contribute significantly to the advancement of materials chemistry.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for aluminum sodium thiosilicate green, and how do reaction conditions influence its crystallinity?

  • Methodological Answer: The compound is typically synthesized via high-temperature solid-state reactions or sol-gel methods. For example, the Boron Chalcogen Mixture (BCM) method has been adapted for thiosilicates, where stoichiometric ratios of Na₂S, Al₂O₃, and SiO₂ are heated under inert atmospheres (e.g., argon) at 800–1000°C for 12–24 hours. Crystallinity is highly sensitive to cooling rates: rapid quenching produces amorphous phases, while slow cooling yields crystalline structures. Post-synthetic annealing at 500–600°C can further refine crystallinity .

Q. How do ionic radii of constituent ions (Al³⁺, Na⁺, S²⁻, SiO₄⁴⁻) influence the structural stability of this compound?

  • Methodological Answer: Shannon’s revised ionic radii (Al³⁺: 0.535 Å for octahedral coordination; Na⁺: 1.02 Å for 8-coordination) dictate lattice parameters and polyhedral distortion. For instance, Al³+ in octahedral sites creates edge-sharing with SiO₄ tetrahedra, but deviations from ideal radii ratios (>0.414 for tetrahedral coordination) induce strain, leading to structural instability. X-ray diffraction (XRD) paired with Rietveld refinement quantifies these distortions .

Q. What spectroscopic techniques are most effective for characterizing the thiosilicate anion (SiO₃S³⁻) in this compound?

  • Methodological Answer: Raman spectroscopy identifies S–O and Si–S vibrational modes (e.g., peaks at 450 cm⁻¹ for Si–S stretching). X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states (binding energy ~161–162 eV for S²⁻). Solid-state NMR (²⁹Si) distinguishes SiO₄ and SiO₃S environments, with chemical shifts at -70 to -80 ppm for SiO₃S units .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optical properties (e.g., absorption edges) of this compound across studies?

  • Methodological Answer: Discrepancies often arise from impurity phases (e.g., unreacted Na₂S) or varying defect densities. To mitigate this:

  • Use synchrotron XRD to detect trace impurities (<2 wt%).
  • Employ diffuse reflectance spectroscopy (DRS) with Kubelka-Munk transformations to standardize bandgap measurements.
  • Compare samples synthesized under identical conditions but with differing post-synthetic treatments (e.g., annealing vs. as-synthesized) .

Q. What experimental design considerations are critical for studying the compound’s electronic structure, particularly its bandgap and defect states?

  • Methodological Answer: Density Functional Theory (DFT) simulations using hybrid functionals (e.g., HSE06) model band structures, but experimental validation requires:

  • Ultraviolet photoelectron spectroscopy (UPS) to determine valence band maxima.
  • Electron energy loss spectroscopy (EELS) to map conduction band minima.
  • Controlled doping experiments (e.g., introducing transition metals) to assess defect state contributions to optical properties .

Q. How do polyhedral distortions in the AlO₆ and SiO₃S units affect ion transport properties, and how can these be experimentally modulated?

  • Methodological Answer: Distortions reduce ionic mobility by creating energy barriers for Na⁺ migration. To study this:

  • Use AC impedance spectroscopy to measure ionic conductivity (σ) across temperatures (25–300°C).
  • Apply hydrostatic pressure (e.g., diamond anvil cells) to observe structural relaxation via in-situ XRD.
  • Doping with larger cations (e.g., K⁺) can alleviate distortion by expanding lattice parameters, enhancing σ by up to 30% .

Methodological Challenges & Data Analysis

Q. What statistical approaches are recommended for reconciling inconsistent catalytic activity data in this compound studies?

  • Methodological Answer: Apply multivariate regression to isolate variables (e.g., surface area vs. defect density). For example:

  • Principal Component Analysis (PCA) identifies dominant factors (e.g., sulfur vacancies explain 60% of variance in catalytic efficiency).
  • Use Bland-Altman plots to assess inter-laboratory reproducibility in activity measurements .

Q. How can researchers optimize synthetic protocols to minimize amorphous byproducts while maintaining phase purity?

  • Methodological Answer: Implement a two-step process:

Pre-react Na₂S and SiO₂ at 600°C to form Na₂SiO₃S intermediates.

Introduce Al₂O₃ gradually during a second heating phase (900°C, 10 hours) to prevent Al³+ segregation.

  • Monitor phase evolution using in-situ thermogravimetric analysis (TGA) coupled with mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.